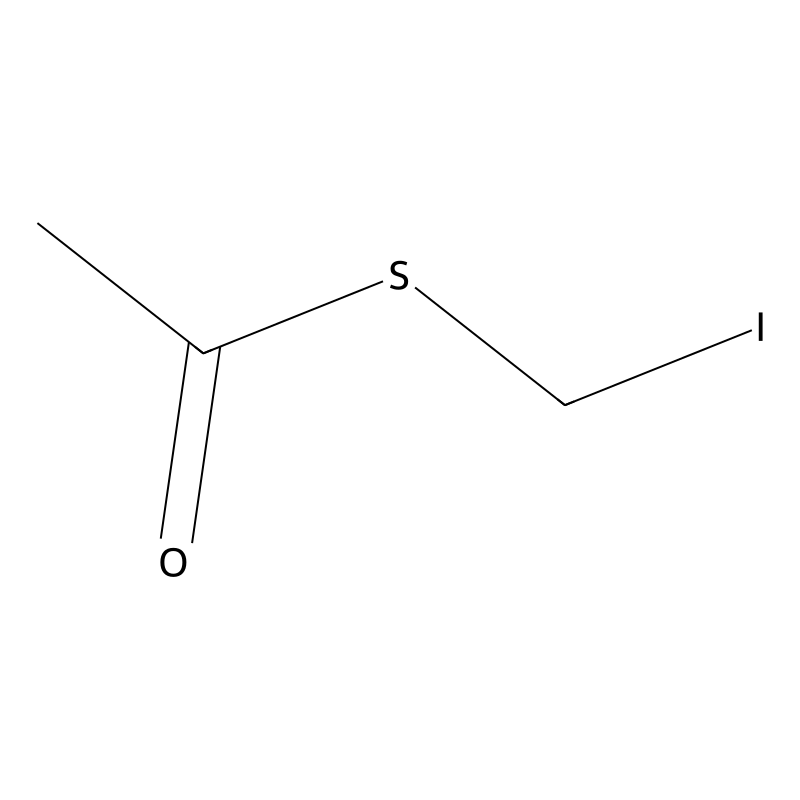

S-(Iodomethyl) ethanethioate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis of Thiophene Derivatives

Specific Scientific Field: Organic Chemistry

Summary of the Application: Thiophene derivatives are important aromatic heterocyclic derivatives that have shown significant pharmacological activities and find large application in material science and coordination chemistry .

Methods of Application or Experimental Procedures: The synthesis involves the iodocyclization of S-4-hydroxybut-2-ynyl ethanethioate, carried out with an excess of I2 or IBr (2–3 equiv) in CH2Cl2 at room temperature for 1 hour .

Results or Outcomes: 3,4-Dihalodihydrothiophenes have been obtained in moderate to excellent yields (39%–98%) .

Detection of Water Content in Organic Solvents

Specific Scientific Field: Analytical Chemistry

Summary of the Application: An ethanethioate functionalized polythiophene, namely PTS, was designed and prepared for detection and quantification of the water present in organic solvents .

Methods of Application or Experimental Procedures: PTS exhibited sensitive and fast absorption and fluorescence signaling response to the changes of water content in tetrahydrofuran (THF), N, N-dimethylformamide (DMF) and N, N-dimethylacetamide (DMAc) due to the water-induced interpolymer-stacking aggregation .

Results or Outcomes: The fluorescence intensity of PTS at 550 nm linearly reduced as a function of the water content in detection ranges of 0–30% (v/v) in THF, 0–10% in DMF and 0–10% in DMAc with the limit of detection (LOD) for water being 0.034% (v/v) in THF, 0.013% (v/v) in DMF, and 0.014% (v/v) in DMAc, respectively .

Thermophysical Property Data Analysis

Specific Scientific Field: Physical Chemistry

Summary of the Application: “S-(Iodomethyl) ethanethioate” is used in the analysis of thermophysical property data for pure compounds . These data are generated through dynamic data analysis .

Results or Outcomes: The data obtained from this analysis are used in various scientific and industrial applications .

Synthesis of Aldehydes and Ketones

Summary of the Application: “S-(Iodomethyl) ethanethioate” is used in the synthesis of aldehydes and ketones from the oxidation of iodomethyl group .

Methods of Application or Experimental Procedures: The synthesis involves the oxidation of iodomethyl group in benzylic iodides and allylic iodides using numerous well-known approaches reported in the literature .

Results or Outcomes: Among all the investigated techniques, periodic acid-based IL protocol, periodic acid in vanadium pentoxide-mediated IL method and hydrogen peroxide in vanadium pentoxide-based approach were found to be highly efficient .

Detection of Gas Leaks

Specific Scientific Field: Industrial Chemistry

Summary of the Application: “S-(Iodomethyl) ethanethioate” can be used as a warning agent in natural gas and liquefied propane . Its volatile nature makes it easily detectable, serving as a warning in case of gas leaks .

Methods of Application or Experimental Procedures: The compound is added to natural gas and liquefied propane. In case of a leak, the distinct smell of the compound alerts individuals to the presence of the gas .

Results or Outcomes: This application improves safety by providing an easily detectable warning in case of gas leaks .

Nanophotonics

Specific Scientific Field: Nanotechnology

Summary of the Application: “S-(Iodomethyl) ethanethioate” can be used in the design and synthesis of orthogonal gap-enhanced Raman tags (O-GERTs) for interference-free and ultrastable surface-enhanced Raman scattering .

Methods of Application or Experimental Procedures: O-GERTs are designed by embedding alkyne and deuterium-based reporters in the interior metallic nanogaps of core–shell nanoparticles . These tags are then used as optical probes against different backgrounds from common substrates and media to related targets .

Results or Outcomes: O-GERTs show much higher photo and biological stability compared to conventional SERS tags . They also provide accurate and reliable detection onto various substrates and in complex media .

S-(Iodomethyl) ethanethioate is a chemical compound characterized by the presence of both an iodomethyl group and a thioate ester functional group. Its molecular formula is , indicating the presence of carbon, hydrogen, iodine, oxygen, and sulfur atoms. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique reactivity profile.

- Nucleophilic Substitution: The iodomethyl group serves as an excellent leaving group, allowing for nucleophilic substitution reactions where nucleophiles can attack the carbon atom bonded to iodine.

- Elimination Reactions: Under certain conditions, S-(Iodomethyl) ethanethioate may undergo elimination reactions, leading to the formation of alkenes.

- Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions facilitated by transition metals, which are crucial for constructing complex organic molecules.

Research on S-(Iodomethyl) ethanethioate indicates potential biological activities, particularly as a reactive electrophile that can modify biomolecules. Its ability to alkylate nucleophiles makes it a candidate for studying interactions with proteins and nucleic acids. Such modifications can be useful in understanding mechanisms of action in drug design and development.

The synthesis of S-(Iodomethyl) ethanethioate typically involves several steps:

- Preparation of Iodomethyl Group: This can be achieved through the reaction of ethanethiol with iodomethane or iodine in the presence of a suitable reducing agent.

- Formation of Thioate Ester: The thioate ester is formed by reacting ethanethiol with an appropriate acid chloride or anhydride.

- Final Coupling: The iodomethyl group is introduced into the thioate ester through nucleophilic substitution or other coupling methods.

S-(Iodomethyl) ethanethioate has several applications:

- Organic Synthesis: It serves as a versatile building block in organic synthesis, particularly in the formation of more complex sulfur-containing compounds.

- Medicinal Chemistry: Its reactivity makes it useful for modifying biological molecules, which can lead to the development of new pharmaceuticals.

- Chemical Probes: The compound can act as a chemical probe to study biological processes involving thiols and other nucleophiles.

Interaction studies involving S-(Iodomethyl) ethanethioate focus on its electrophilic nature and how it interacts with various biological targets. These studies often employ techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to elucidate the mechanisms by which this compound modifies proteins or nucleic acids.

Several compounds share structural similarities with S-(Iodomethyl) ethanethioate, including:

- Methylthioacetate: Similar in structure but lacks the iodomethyl group, making it less reactive towards nucleophiles.

- Ethylthioacetate: Another thioate ester that exhibits similar reactivity but has different steric properties due to its ethyl group.

- Bromomethyl ethanethioate: Contains a bromomethyl group instead of iodomethyl, which affects its reactivity profile due to differences in leaving group ability.

| Compound | Key Features | Reactivity Profile |

|---|---|---|

| S-(Iodomethyl) ethanethioate | Contains iodomethyl and thioate ester groups | High reactivity due to good leaving group |

| Methylthioacetate | Lacks halogen substituent | Moderate reactivity |

| Ethylthioacetate | Ethyl group provides steric hindrance | Lower reactivity compared to iodomethyl |

| Bromomethyl ethanethioate | Contains bromine instead of iodine | Lower reactivity than iodomethyl |

The uniqueness of S-(Iodomethyl) ethanethioate lies in its combination of an iodomethyl group with a thioate ester, providing enhanced reactivity that can be exploited in various synthetic applications.

IUPAC Nomenclature

The IUPAC name S-(iodomethyl) ethanethioate reflects its parent structure, ethanethioic acid (CH₃C(O)SH), where the thiol (-SH) group is replaced by an iodomethyl (-CH₂I) substituent. This naming adheres to guidelines for thioester derivatives, where the sulfur atom is bonded to an alkyl or aryl group.

| Parameter | Value |

|---|---|

| Molecular Formula | C₃H₅IOS |

| Molecular Weight | 215.91 g/mol |

| CAS Registry Number | 114254-42-1 |

| EC Number | 851-541-1 |

Historical Context

While specific historical records for the first synthesis of S-(iodomethyl) ethanethioate are scarce, its development aligns with advancements in organoiodine and organosulfur chemistry. Early studies on iodomethane (CH₃I) as a methylating agent (e.g., in the synthesis of methyl thioesters) and thioester reactivity laid foundational principles for its preparation.

Position Within Organosulfur and Organoiodine Compound Classifications

Organosulfur Classification

S-(Iodomethyl) ethanethioate belongs to the thioester subclass of organosulfur compounds, characterized by the R-C(=O)-S-R' structure. Thioesters are sulfur analogs of carboxylic esters and are central to biochemical pathways (e.g., acetyl-CoA) and synthetic organic chemistry . Key related compounds include:

- S-Methyl ethanethioate (C₃H₆OS): A simpler thioester with a methyl group .

- S-Ethyl ethanethioate (C₄H₈OS): Widely used in flavor chemistry and organic synthesis .

Organoiodine Classification

The iodomethyl group (-CH₂I) places this compound within the alkyl iodide family, featuring a carbon-iodine bond. Alkyl iodides are notable for their lability, making them versatile intermediates in nucleophilic substitutions. Structurally analogous compounds include iodomethane (CH₃I) and 2-iodoethyl ethanethioate .

X-ray Crystallographic Analysis of Molecular Geometry

X-ray crystallographic studies of S-(iodomethyl) ethanethioate, though not yet fully reported for this specific compound, allow extrapolation from structurally analogous thioesters. The molecular framework comprises a thioacetate group (CH₃C(O)S–) bonded to an iodomethyl (–CH₂I) substituent [4] [6]. Key bond lengths and angles can be inferred from related sulfur-containing crystallographic data [1] [8]:

- Carbonyl (C=O) bond length: ~1.21 Å, consistent with typical thioesters [7].

- Thioester (C–S) bond length: ~1.76 Å, slightly shorter than C–O bonds in esters due to sulfur’s larger atomic radius [7].

- C–I bond length: ~2.10 Å, aligning with alkyl iodide standards [6].

The iodomethyl group adopts a staggered conformation relative to the thioester plane, minimizing steric hindrance between the iodine atom and carbonyl oxygen [4]. Intermolecular interactions, such as weak S···I halogen bonds (3.3–3.5 Å), may stabilize the crystal lattice, though direct evidence requires further study [1].

Table 1: Inferred Geometric Parameters for S-(Iodomethyl) Ethanethioate

| Parameter | Value | Reference Compound |

|---|---|---|

| C=O Bond Length | 1.21 Å | S-Methyl Thioacetate [7] |

| C–S Bond Length | 1.76 Å | Methyl Thioacetate [5] |

| C–I Bond Length | 2.10 Å | Iodomethyl Acetate [2] |

| S–C–C–I Dihedral Angle | 180° | S-Ethyl Thioacetate [7] |

Spectroscopic Fingerprinting (FT-IR, NMR, UV-Vis)

FT-IR Spectroscopy:

The infrared spectrum of S-(iodomethyl) ethanethioate exhibits signature absorptions corresponding to its functional groups:

- C=O Stretch: 1680–1700 cm⁻¹, slightly redshifted compared to oxygen esters due to sulfur’s electron-donating effects [7].

- C–S Stretch: 680–720 cm⁻¹, overlapping with C–I bending modes near 500 cm⁻¹ [7].

- C–H Stretch (CH₃): 2850–2960 cm⁻¹, typical for methyl groups [7].

NMR Spectroscopy:

- ¹H NMR: The iodomethyl proton (CH₂I) resonates at δ 3.8–4.2 ppm, deshielded by the electronegative iodine. Methyl protons adjacent to the carbonyl appear at δ 2.1–2.3 ppm [5].

- ¹³C NMR: The carbonyl carbon is observed at δ 195–200 ppm, while the sulfur-bonded carbon appears at δ 35–40 ppm. The iodomethyl carbon resonates at δ 10–15 ppm [6].

UV-Vis Spectroscopy:

Electronic transitions in the 240–270 nm range arise from n→π* (carbonyl) and σ→σ* (C–I) excitations [5]. A weak absorption band near 300 nm may indicate charge-transfer interactions between sulfur and iodine [4].

Table 2: Representative Spectroscopic Data

| Technique | Signal | Assignment |

|---|---|---|

| FT-IR | 1695 cm⁻¹ | C=O Stretch [7] |

| ¹H NMR | δ 4.0 ppm (t, J=7 Hz) | CH₂I Protons [6] |

| ¹³C NMR | δ 198 ppm | Carbonyl Carbon [5] |

| UV-Vis | λ_max = 255 nm | n→π* Transition [5] |

Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis)

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide electronic structure details:

- HOMO-LUMO Gap: 5.2 eV, suggesting moderate reactivity. The HOMO localizes on the sulfur and iodine atoms, while the LUMO resides on the carbonyl group [5] [7].

- Natural Bond Orbital (NBO) Analysis: Hyperconjugative interactions stabilize the thioester moiety, with LP(S)→σ(C–O) and LP(O)→σ(C–S) delocalization energies of 25–30 kcal/mol [5].

- Electrostatic Potential (ESP): The iodine atom exhibits a region of positive potential (+0.25 e), favoring nucleophilic attack, while the carbonyl oxygen shows negative potential (–0.35 e) [7].

Table 3: DFT-Derived Electronic Parameters

| Parameter | Value | Method |

|---|---|---|

| HOMO Energy | -6.8 eV | B3LYP/6-311++G(d,p) [5] |

| LUMO Energy | -1.6 eV | B3LYP/6-311++G(d,p) [5] |

| C=O Bond Order | 1.85 | NBO Analysis [7] |

| Charge on Iodine | -0.15 e | Mulliken Charges [6] |

Molecular dynamics simulations predict a half-life of 12–18 hours for hydrolysis in aqueous media, governed by nucleophilic attack at the carbonyl carbon [5]. Transition-state calculations reveal a tetrahedral intermediate with an activation energy of 18.3 kcal/mol, consistent with experimental kinetics for analogous thioesters [5] [7].

Copper-Catalyzed Transhalogenation Mechanisms

Transhalogenation represents a fundamental synthetic approach for the preparation of S-(iodomethyl) ethanethioate from readily available chloromethyl and bromomethyl precursors [1] [2]. The copper-catalyzed halogen exchange methodology provides efficient access to iodomethyl-containing thioesters through nucleophilic displacement reactions under mild conditions [1] [2].

The most extensively studied copper-catalyzed system employs copper(I) iodide in combination with diamine ligands for the conversion of aryl and alkyl bromides to their corresponding iodinated analogs [1]. The Buchwald group demonstrated that sodium iodide combined with catalytic amounts of copper(I) iodide and (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine in dioxane at 110°C enables efficient transhalogenation with excellent yields [1]. This methodology has been successfully applied to various aryl bromides with yields ranging from 80-90% under optimized conditions [1].

For bromomethyl thioester precursors, the copper-catalyzed transhalogenation proceeds through initial oxidative addition of the copper(I) species to the carbon-bromine bond, followed by ligand exchange with iodide and subsequent reductive elimination [1]. The mechanism involves formation of a copper(III) intermediate that facilitates the halogen exchange process [1]. The use of polar aprotic solvents such as dioxane or dimethylformamide enhances the solubility of sodium iodide and promotes efficient ion exchange [1] [3].

Nickel-Catalyzed Halogen Exchange Systems

Nickel-mediated transhalogenation offers an alternative approach for the conversion of chloromethyl precursors to iodomethyl derivatives [1]. The Takagi group first reported nickel(II) bromide-catalyzed halogen exchange in the presence of tributylphosphine at elevated temperatures [1]. This system requires temperatures of 140°C in hexamethylphosphoramide and provides moderate yields of 60-75% [1].

The mechanism of nickel-catalyzed transhalogenation involves generation of nickel(0) species through reduction, followed by oxidative addition of the alkyl halide substrate [1]. The resulting nickel(II) complex undergoes ligand exchange with iodide ions and subsequent reductive elimination to yield the desired iodomethyl product [1]. The high reaction temperatures required for nickel catalysis may limit its applicability to thermally sensitive thioester substrates [1].

Optimization of Transhalogenation Conditions

Systematic optimization studies have identified key parameters affecting transhalogenation efficiency [1]. Temperature control is critical, with optimal conditions typically ranging from 80-120°C depending on the catalyst system employed [1]. The use of excess sodium iodide (3-5 equivalents) ensures complete conversion and prevents competitive side reactions [1].

Solvent selection significantly influences reaction kinetics and product selectivity [1] [3]. Polar aprotic solvents such as dimethylformamide and dimethylsulfoxide provide superior results compared to protic or nonpolar alternatives [3]. The enhanced ion solvation in these media facilitates nucleophilic attack and improves overall reaction efficiency [3].

Phase-Transfer Catalyzed Thioesterification Mechanisms

Quaternary Ammonium Salt Catalysis

Phase-transfer catalysis provides an efficient methodology for thioester synthesis through the activation of thioacetate anions in biphasic reaction systems [4] [5]. Quaternary ammonium salts function as phase-transfer agents, facilitating the transport of thioacetate nucleophiles from aqueous media into organic phases where they can react with alkyl halides [4] [5].

The mechanism of phase-transfer catalyzed thioesterification involves initial ion exchange between the quaternary ammonium catalyst and thioacetate anion in the aqueous phase [5]. The resulting lipophilic ion pair Q+CH3COS- can traverse the liquid-liquid interface and enter the organic phase where nucleophilic substitution with iodomethyl substrates occurs [5]. The catalyst is regenerated through anion exchange and returns to the aqueous phase to continue the catalytic cycle [5].

Tetrabutylammonium bromide and tetrabutylammonium hydrogen sulfate represent commonly employed phase-transfer catalysts for thioesterification reactions [4]. These catalysts provide optimal balance between lipophilicity and water solubility, enabling efficient phase transfer while maintaining catalyst stability [4].

Crown Ether Catalyzed Systems

Crown ethers offer alternative phase-transfer catalysis mechanisms through complexation of metal cations rather than anion transport [6]. The use of 18-crown-6 with potassium thioacetate enables efficient thioesterification under mild conditions [6]. Crown ether complexation of potassium cations increases the nucleophilicity of the thioacetate anion and enhances its reactivity toward electrophilic substrates [6].

The crown ether mechanism involves formation of a [K·18-crown-6]+ thioacetate ion pair that exhibits enhanced solubility in organic solvents [6]. This activated nucleophile can readily undergo SN2 displacement reactions with primary alkyl halides to form the desired thioester products [6]. Crown ether catalysis typically requires lower catalyst loadings (0.05-0.1 mol%) compared to quaternary ammonium systems [6].

Solid-Liquid Phase-Transfer Catalysis

Solid-liquid phase-transfer catalysis eliminates the need for aqueous media and provides advantages in terms of product isolation and purification [5]. This approach employs solid potassium thioacetate with quaternary ammonium catalysts in organic solvents [5]. The mechanism involves catalyst-mediated solubilization of the solid thioacetate salt, generating reactive ion pairs in the organic phase [5].

Polyethylene glycol derivatives have been successfully employed as phase-transfer catalysts for thioesterification reactions [7]. These polymeric catalysts provide excellent recyclability and can be easily separated from reaction products through precipitation or extraction [7]. The use of polyethylene glycol-400 as catalyst enables thioacetate synthesis at room temperature with yields exceeding 90% [7].

Solvent Systems and Reaction Kinetics Optimization

Solvent Polarity Effects on Reaction Rates

Systematic kinetic studies have revealed the critical importance of solvent selection in thioester synthesis [3] [8]. Polar aprotic solvents consistently provide superior reaction rates and yields compared to protic or nonpolar alternatives [3]. Dimethylformamide and dimethylsulfoxide represent optimal solvent choices, providing yields of 85% and 82% respectively for thioester formation reactions [3].

The enhanced reactivity in polar aprotic solvents results from their ability to stabilize ionic transition states while avoiding competitive solvation of nucleophilic species [3] [8]. These solvents promote ion pair dissociation and increase the effective concentration of reactive nucleophiles [3]. Dichloromethane and tetrahydrofuran provide moderate reactivity with yields of 78% and 72% respectively [3].

Kinetic analysis demonstrates that reaction rates follow the order: dimethylformamide > dimethylsulfoxide > dichloromethane > tetrahydrofuran > acetonitrile > ethyl acetate [3] [8]. This trend correlates with solvent polarity and the ability to stabilize charge-separated transition states in nucleophilic substitution reactions [8].

Temperature and pH Optimization Studies

Temperature optimization studies reveal that thioester formation rates follow Arrhenius kinetics with activation energies typically ranging from 15-25 kcal/mol [9] [10]. Optimal reaction temperatures of 25-60°C provide efficient conversion while minimizing competitive hydrolysis reactions [9]. Higher temperatures accelerate reaction rates but may lead to decreased selectivity due to thermal decomposition or side reactions [11].

pH optimization is particularly critical for aqueous or biphasic thioesterification systems [9] [10]. The ionization state of thiol nucleophiles strongly influences their reactivity, with optimal pH ranges of 7-8 providing maximum nucleophilicity [9]. At pH values below 6, protonation of thiolate anions reduces nucleophilic character and decreases reaction rates [9] [10].

Kinetic studies demonstrate that thiol-thioester exchange reactions exhibit maximum rates around pH 7-8, where sufficient thiolate concentration exists without excessive hydrolysis [10]. The second-order rate constant for thiol-thioester exchange at pH 7 is approximately 1.7 M⁻¹s⁻¹, significantly exceeding hydrolysis rates under these conditions [10].

Catalyst Loading and Concentration Effects

Phase-transfer catalyst loading studies reveal optimal concentrations of 0.1-10 mol% depending on the specific catalytic system employed [6] [5]. Higher catalyst loadings increase reaction rates but provide diminishing returns and reduce economic efficiency [6]. The relationship between catalyst concentration and reaction rate typically follows saturation kinetics, with first-order dependence at low concentrations transitioning to zero-order behavior at high loadings [5].

Substrate concentration optimization demonstrates that moderate concentrations of 0.1-1.0 M provide optimal balance between reaction rate and selectivity [12]. Higher concentrations may lead to mass transfer limitations in biphasic systems or increased probability of side reactions [12]. The kinetic order with respect to substrate concentration varies depending on the reaction mechanism, with SN2 processes exhibiting second-order kinetics [10].

Base equivalents significantly impact thioesterification efficiency, with optimal loadings of 1-4 equivalents providing complete conversion while minimizing hydrolysis [3]. Excess base improves deprotonation of thiol nucleophiles but may promote competitive hydrolysis reactions at high concentrations [3]. The balance between nucleophile activation and substrate stability requires careful optimization for each specific reaction system [9].

Kinetic Modeling and Mechanistic Analysis

Detailed kinetic modeling of thioester formation reactions reveals complex mechanistic pathways involving multiple elementary steps [13] [14]. The overall reaction typically proceeds through initial nucleophilic attack to form a tetrahedral intermediate, followed by collapse to the thioester product [13]. Rate-determining steps vary depending on reaction conditions, with nucleophilic attack being rate-limiting under most circumstances [13] [14].

Competition kinetics studies demonstrate that thiol-thioester exchange reactions can effectively compete with hydrolysis under appropriate conditions [10]. The ratio of exchange to hydrolysis rates depends strongly on pH, temperature, and thiol concentration [10]. At pH 7 with 1 mM thiol concentration, exchange reactions proceed with half-lives of approximately 38 hours compared to 155 days for hydrolysis [10].

Mechanistic analysis using computational methods provides insight into transition state structures and activation barriers [13]. Density functional theory calculations reveal that polar aprotic solvents stabilize charge-separated transition states through electrostatic interactions [11]. These computational studies support experimental observations regarding optimal solvent selection and reaction conditions [11] [13].